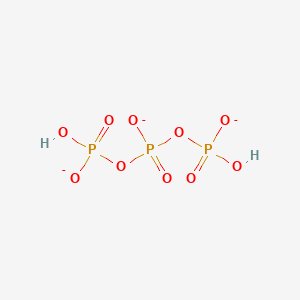
Dihydrogen triphosphate
Descripción general
Descripción
Triphosphate(3-) is a trivalent inorganic anion obtained by removal of three protons from triphosphoric acid. It is a conjugate base of a triphosphate(2-). It is a conjugate acid of a triphosphate(4-).
Aplicaciones Científicas De Investigación
Biochemical Applications
Energy Transfer and Storage
Dihydrogen triphosphate plays a crucial role in biological energy transfer. It is a component of adenosine triphosphate (ATP), which is essential for cellular metabolism. ATP serves as the primary energy currency of the cell, facilitating various biochemical reactions.
- ATP Structure : The structure of ATP includes one adenine base, one ribose sugar, and three phosphate groups (this compound). The high-energy bonds between these phosphate groups are critical for energy release during hydrolysis.
Gene Regulation
Recent studies have highlighted the role of this compound in gene regulation. For instance, choline dihydrogen phosphate has been shown to destabilize G-quadruplexes, structures that can inhibit gene expression.
- Case Study : In research involving MDA-MB-231 breast cancer cells, choline dihydrogen phosphate was found to enhance transcriptional activity by destabilizing G-quadruplex structures, suggesting potential applications in cancer therapy and gene regulation strategies .
Material Science Applications
Optical Materials
This compound derivatives are utilized in the development of advanced optical materials. Potassium dihydrogen phosphate (KDP) and its deuterated form (DKDP) are used in high-power laser systems due to their favorable optical properties.
- Properties :
- High Laser Damage Threshold : KDP crystals can withstand high-intensity laser beams.
- Nonlinear Optical Coefficients : They are effective for frequency conversion processes in laser applications.
| Property | KDP | DKDP |
|---|---|---|
| Laser Damage Threshold | High | Higher |
| Nonlinear Optical Coefficient | Moderate | High |
| Growth Size | Large | Larger |
Thermodynamic Studies
The thermodynamic properties of this compound have been extensively studied to understand its behavior in various solvents. Research has shown that the dimerization of dihydrogen phosphate ions can be influenced by solvent effects.
- Findings : Studies using isothermal titration calorimetry and NMR spectroscopy revealed that thiourea receptors exhibit higher binding affinities for dihydrogen phosphate compared to urea receptors, indicating potential applications in sensor technology .
Environmental Applications
Metal Ion Extraction
Research indicates that this compound can be utilized in environmental chemistry for the extraction of valuable or toxic metal ions from dilute solutions. By controlling molecular interactions through light manipulation, researchers aim to enhance the efficiency of metal ion extraction processes.
Propiedades
IUPAC Name |
[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRWKVEANCORM-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O10P3-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















